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molecular formula C19H24N2 B8422354 (1-Benzhydryl-pyrrolidin-3-ylmethyl)-methyl-amine

(1-Benzhydryl-pyrrolidin-3-ylmethyl)-methyl-amine

Cat. No. B8422354
M. Wt: 280.4 g/mol
InChI Key: NKPGYRALSMGPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244758B2

Procedure details

(1-Benzhydryl-pyrrolidin-3-ylmethyl)methyl carbamic acid-tert-butyl ester (0.47 g, 1.67 mmol) was dissolved in dry CH2Cl2 (15 ml) followed by addition of TFA (8 ml). The resulting solution was stirred at r.t. for 2 hrs. The solution was concentrated under reduced pressure. The resulting residue was dissolved in water (12 ml) and pH of the solution was adjusted to 10. The water phase was extracted with CH2Cl2 (100 ml), and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the desired product in almost quantitative yield.
Name
(1-Benzhydryl-pyrrolidin-3-ylmethyl)methyl carbamic acid-tert-butyl ester
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([CH2:9][CH:10]1[CH2:14][CH2:13][N:12]([CH:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11]1)C)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH:15]([N:12]1[CH2:13][CH2:14][CH:10]([CH2:9][NH:7][CH3:6])[CH2:11]1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
(1-Benzhydryl-pyrrolidin-3-ylmethyl)methyl carbamic acid-tert-butyl ester
Quantity
0.47 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CC1CN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at r.t. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in water (12 ml)
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with CH2Cl2 (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(CC1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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